molecular formula C13H20Cl2FN3O B1396803 2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride CAS No. 1332531-00-6

2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride

Cat. No. B1396803
M. Wt: 324.22 g/mol
InChI Key: HOJDQQDSJBHVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-1-yl)-N-(4-Fluorophenyl)acetamide dihydrochloride, also known as 4-AP-FP-A, is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. 4-AP-FP-A has been found to have a number of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.

Scientific Research Applications

Antiplasmodial Properties

The compound has been synthesized and evaluated for potential in vitro antiplasmodial properties. It has shown biological activity against the Plasmodium falciparum strain, with a suggested mode of action involving molecular docking against the parasite lactate dehydrogenase, potentially hindering lactate entry and inhibiting the enzyme. This is indicative of its potential application in malaria treatment or research (Mphahlele, Mmonwa, & Choong, 2017).

Antimicrobial and Anticancer Properties

A series of derivatives of the compound has been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The study indicated significant antimicrobial activity for certain derivatives, comparable to standard drugs, and some compounds displayed promising anticancer activity, though lower than standard drugs. Molecular docking studies showed that these compounds might serve as a lead for rational drug designing for anticancer molecules (Mehta et al., 2019).

Inhibitory Activity against Mushroom Tyrosinase

Compounds containing elements of the structure have shown inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis. This suggests potential applications in treating conditions like hyperpigmentation or for cosmetic purposes. Molecular docking studies have supported these findings, indicating a strong interaction profile at the active site of tyrosinase (Hassan et al., 2022).

Memory Enhancement in Mice

A related compound, synthesized for its structural similarity, was studied for its effects on memory enhancement in mice. The compound showed significant effects, suggesting potential applications in treating memory-related disorders or enhancing cognitive functions (Li Ming-zhu, 2008).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O.2ClH/c14-10-1-3-12(4-2-10)16-13(18)9-17-7-5-11(15)6-8-17;;/h1-4,11H,5-9,15H2,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJDQQDSJBHVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)NC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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